Cas no 476-43-7 (Cynodontin)

Cynodontin 化学的及び物理的性質
名前と識別子
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- 9,10-Anthracenedione,1,4,5,8-tetrahydroxy-2-methyl-
- Cynodontin
- 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione
- CYNODONTIN(RG)
- 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione
- 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthraquinone
- 1,4,5,8-Tetrahydroxy-2-methyl-anthrachinon
- 1,4,5,8-Tetrahydroxy-2-methylanthraquinone
- 1,4,5,8-Tetrahydroxy-3-methylanthraquinone
- 3-methyl-1,4,5,8-tetrahydroxyantaquinone
- ANTHRAQUINONE,1,4,5,8-TETRAHYDROXY-2-METHYL
- Cyanodontin
- CHEMBL1968934
- UNII-XV8PGZ10OT
- 9, 1,4,5,8-tetrahydroxy-2-methyl-
- FT-0632183
- Anthraquinone,4,5,8-tetrahydroxy-2-methyl-
- HY-N10216
- XV8PGZ10OT
- CYNODONTIN-
- NSC-114343
- NSC114343
- 476-43-7
- SCHEMBL9172388
- ANTHRAQUINONE, 1,4,5,8-TETRAHYDROXY-2-METHYL-
- DTXSID90197211
- 1,4,5,8-tetrahydroxy-2-methyl-9,10-dihydroanthracene-9,10-dione
- NCI60_000317
- BRN 2008371
- 3-methyl-1,4,5,8-tetrahydroxyanthraquinone
- CS-0372322
- 9,10-Anthracenedione, 1,4,5,8-tetrahydroxy-2-methyl-
- TETRAHYDROXY-2-METHYLANTHRAQUINONE, 1,4,5,8-
- NSC 114343
- 2,5,7-trihydroxyemodin
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- インチ: InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3
- InChIKey: NFQXCHAJWVRYND-UHFFFAOYSA-N
- ほほえんだ: CC1C=C(O)C2C(C3=C(O)C=CC(O)=C3C(=O)C=2C=1O)=O
計算された属性
- せいみつぶんしりょう: 286.04800
- どういたいしつりょう: 286.04773803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 0
- 複雑さ: 463
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 115Ų
じっけんとくせい
- PSA: 115.06000
- LogP: 1.59280
Cynodontin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C989185-10mg |
Cynodontin |
476-43-7 | 10mg |
$2193.00 | 2023-05-18 | ||
TRC | C989185-75mg |
Cynodontin |
476-43-7 | 75mg |
$ 12800.00 | 2023-09-08 | ||
TRC | C989185-1mg |
Cynodontin |
476-43-7 | 1mg |
$282.00 | 2023-05-18 |
Cynodontin 関連文献
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1. BiochemistryA. G. Pollard,J. Pryde Annu. Rep. Prog. Chem. 1933 30 305
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3. 117. Chemistry of the Coprosma genus. Part II. The colouring matters from Coprosma areolataLindsay H. Briggs,Margot R. Craw,Jack C. Dacre J. Chem. Soc. 1948 568
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5. Studies in relation to biosynthesis. Part 48. Phomazarin. Part 2. 13C n.m.r. Spectra and biosynthesis of phomazarinArthur J. Birch,Thomas J. Simpson J. Chem. Soc. Perkin Trans. 1 1979 816
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6. 1224. Pigments from two fungi of the order sph?ropsidalesK. Schofield,D. E. Wright J. Chem. Soc. 1965 6642
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7. BiochemistryL. J. Harris,A. Neuberger,D. M. Needham,J. F. Danielli,F. W. Norris,M. Stephenson,H. A. Krebs,H. Raistrick Annu. Rep. Prog. Chem. 1941 38 228
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8. 95. Colouring matters of the aphidid?. Part III. Colouring matters from Tuberolachnus salignusH. Duewell,A. W. Johnson,S. F. MacDonald,A. R. Todd J. Chem. Soc. 1950 485
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9. Studies in relation to biosynthesis. Part 47. Phomazarin. Part 1. The structure of phomazarin, an aza-anthraquinone produced by Pyrenochaeta terrestris HansenArthur J. Birch,Douglas N. Butler,Reinhardt Effenberger,Rodney W. Rickards,Thomas J. Simpson J. Chem. Soc. Perkin Trans. 1 1979 807
Cynodontinに関する追加情報
Cynodontin: A Comprehensive Overview
Cynodontin, also known by its CAS number 476-43-7, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, classified as a sesquiterpene, is primarily found in certain plant species and has been extensively studied for its biological activities. Recent advancements in analytical techniques have allowed researchers to delve deeper into the structural elucidation and functional characterization of Cynodontin, making it a subject of interest in both academic and industrial research.
The molecular structure of Cynodontin is characterized by a complex arrangement of carbon atoms, which contributes to its diverse chemical properties. Its sesquiterpene nature implies a 15-carbon skeleton, which is often associated with a wide range of biological activities. Studies have shown that Cynodontin exhibits potent antioxidant and anti-inflammatory properties, making it a promising candidate for use in pharmaceutical and nutraceutical industries. Furthermore, its ability to interact with cellular pathways involved in oxidative stress and inflammation has been validated through numerous in vitro and in vivo experiments.
Recent research has focused on the isolation and characterization of Cynodontin from various plant sources, with particular emphasis on its extraction efficiency and structural stability. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to ensure the purity and accuracy of the compound. These studies have not only enhanced our understanding of Cynodontin's chemical composition but also paved the way for its large-scale production.
In terms of biological applications, Cynodontin has shown potential as an anti-cancer agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective cytotoxicity that could be advantageous in chemotherapy. Additionally, its anti-proliferative effects on tumor cells have been attributed to its ability to modulate key signaling pathways involved in cell cycle regulation and apoptosis.
The pharmacokinetic profile of Cynodontin is another area that has been extensively investigated. Studies on absorption, distribution, metabolism, and excretion (ADME) have provided insights into its bioavailability and therapeutic potential. These findings are crucial for the development of formulations that can effectively deliver Cynodontin to target sites within the body.
Beyond its therapeutic applications, Cynodontin has also been explored for its potential in cosmetic formulations. Its antioxidant properties make it an ideal ingredient for anti-aging products, where it can help combat oxidative stress-induced skin damage. Recent studies have highlighted its ability to protect skin cells from UV-induced damage, further underscoring its versatility as a bioactive compound.
In conclusion, Cynodontin (CAS 476-43-7) is a multifaceted compound with a wealth of biological activities that continue to be uncovered through cutting-edge research. Its applications span across pharmaceuticals, nutraceuticals, and cosmetics, making it a valuable asset in various industries. As research on this compound progresses, it is anticipated that new insights will emerge, further solidifying its role as a significant player in the field of natural products chemistry.




